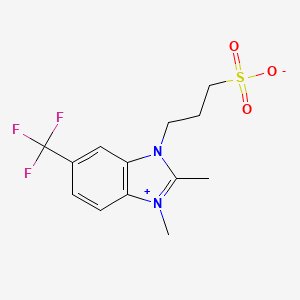

1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt

Description

1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt is a zwitterionic compound characterized by a benzimidazole core substituted with methyl groups at positions 1 and 2, a trifluoromethyl group at position 5, and a sulfopropyl moiety at position 2. The inner salt structure arises from the sulfonic acid group (-SO₃⁻) balancing the positive charge on the benzimidazolium ring .

Properties

CAS No. |

63815-85-0 |

|---|---|

Molecular Formula |

C13H15F3N2O3S |

Molecular Weight |

336.33 g/mol |

IUPAC Name |

3-[2,3-dimethyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C13H15F3N2O3S/c1-9-17(2)11-5-4-10(13(14,15)16)8-12(11)18(9)6-3-7-22(19,20)21/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

TTXYBYYCMISBGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(N1CCCS(=O)(=O)[O-])C=C(C=C2)C(F)(F)F)C |

Origin of Product |

United States |

Biological Activity

1H-Benzimidazolium compounds, particularly those with diverse substituents, have garnered attention for their biological activities, including antimicrobial and anticancer properties. The compound 1H-benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt is a derivative that incorporates functional groups known to enhance biological efficacy. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of trifluoromethyl and sulfopropyl groups is significant as they can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have shown that benzimidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1H-benzimidazolium have been evaluated against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating newly synthesized benzimidazole derivatives, compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from to depending on the specific derivative and assay format used (2D vs. 3D cultures) . The tested compound showed potential as an antitumor agent with effective inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been documented extensively.

Efficacy Against Bacterial Strains

The synthesized derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- E. coli and Staphylococcus aureus were used in minimum inhibitory concentration (MIC) assays.

- Compounds exhibited MIC values ranging from to , comparable to standard antibiotics like ciprofloxacin .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with DNA and inhibition of critical enzymes in cancer and microbial cells.

DNA Binding Studies

Research indicates that these compounds predominantly bind within the minor groove of AT-rich DNA regions, potentially disrupting replication and transcription processes . This binding affinity is crucial for their anticancer activity.

Summary of Biological Activities

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₄H₁₇F₃N₂O₃S

- Molecular Weight : ~350.36 g/mol (based on analogous compounds) .

- Physical State : Likely a crystalline solid (inferred from similar sulfonated benzimidazolium salts).

This compound is structurally tailored for applications requiring ionic functionality, such as surfactants, catalysts, or fluorescent probes. Its trifluoromethyl group enhances lipophilicity, while the sulfonate ensures water compatibility .

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulfonic Acid Chain Length :

- The 3-sulfopropyl variant (target compound) has a shorter alkyl chain compared to the 4-sulfobutyl analogue (). This impacts solubility and micelle formation in surfactants, with longer chains (e.g., 4-sulfobutyl) offering better hydrophobic interactions .

- The 4-sulfophenylmethyl derivative () introduces an aromatic sulfonate group, enhancing UV absorption properties for optical applications but reducing flexibility .

Substituent Effects :

- Chloro substitution at position 6 () increases molecular weight (398.83 g/mol) and polarity, making it suitable for HPLC separations. The -CF₃ group maintains lipophilicity, balancing chromatographic retention .

- Ethyl and methyl groups on the benzimidazole ring (e.g., ) modulate steric effects and ionic interactions in catalytic systems .

Safety and Handling :

- Compounds with sulfonate groups (e.g., target compound, ) require stringent safety protocols due to reactivity with water (P223: Avoid contact with water).

- Chlorinated derivatives () pose additional inhalation risks (H335: Respiratory irritation).

Physicochemical Properties

Table 2: Calculated Properties (via )

- LogP : The target compound and 4-sulfobutyl analogue share similar lipophilicity (~2.3), while the chloro derivative is more hydrophilic (LogP = 1.48) due to the polar Cl atom .

- Rotatable Bonds : Longer sulfonic chains (e.g., 4-sulfobutyl) increase conformational flexibility, affecting aggregation behavior .

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

The compound features:

- A benzimidazolium core with methyl groups at positions 1 and 2.

- A 3-(3-sulfopropyl) substituent providing a sulfonate group tethered via a propyl linker.

- A trifluoromethyl group at position 5.

- An inner salt (zwitterionic) form, typically stabilized by sodium or other counterions.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through these key steps:

Step 1: Synthesis of 1,2-dimethylbenzimidazole intermediate

Starting from o-phenylenediamine derivatives, methylation at the nitrogen atoms is performed using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.Step 2: Introduction of the trifluoromethyl group at position 5

Electrophilic trifluoromethylation or use of trifluoromethyl-substituted starting materials allows selective substitution at the 5-position of the benzimidazole ring.Step 3: Attachment of the 3-(3-sulfopropyl) substituent

This is typically achieved by alkylation with 1,3-propane sultone, a cyclic sulfonate ester that reacts with nucleophilic sites on the benzimidazole nitrogen or carbon to form the sulfopropyl group, generating the zwitterionic inner salt.Step 4: Formation of the inner salt and isolation

The zwitterionic form is stabilized often by sodium ions (sodium salt form), isolated by precipitation, filtration, and drying.

Detailed Experimental Procedures

Alkylation with 1,3-Propane Sultone

A common and critical step is the reaction of the benzimidazole intermediate with 1,3-propane sultone to introduce the sulfopropyl group. This is performed under nitrogen atmosphere to prevent oxidation, typically at 40–50 °C for 24 hours in an aprotic solvent such as toluene or acetonitrile.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Benzimidazole derivative + 1,3-propane sultone | Equimolar or slight excess of sultone |

| Solvent | Toluene or acetonitrile | Anhydrous preferred |

| Temperature | 40–50 °C | Controlled heating |

| Time | 24 hours | Ensures complete reaction |

| Atmosphere | Nitrogen | Prevents oxidation |

| Workup | Filtration, washing with ether, vacuum drying | Yields white solid inner salt |

This step yields the zwitterionic inner salt with the sulfopropyl group covalently attached, confirmed by precipitation of a white solid.

Methylation and Trifluoromethylation

Methylation at N-1 and N-2 positions is commonly done using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in polar solvents like DMF or acetone at room temperature to 60 °C for several hours.

Trifluoromethylation at position 5 can be achieved via:

- Direct electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert-Prakash reagent.

- Starting from trifluoromethyl-substituted o-phenylenediamine precursors.

The reaction conditions for trifluoromethylation require inert atmosphere and careful temperature control to avoid side reactions.

Representative Synthesis Scheme

- Starting Material: 5-(trifluoromethyl)-o-phenylenediamine

- Step 1: Condensation with formic acid or aldehydes to form 5-(trifluoromethyl)benzimidazole.

- Step 2: Methylation of benzimidazole nitrogens with methyl iodide.

- Step 3: Alkylation with 1,3-propane sultone to introduce sulfopropyl group and form inner salt.

- Step 4: Purification and isolation of sodium salt form.

Reaction Yields and Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzimidazole formation | Condensation of o-phenylenediamine + formic acid | 80–90 | Standard procedure |

| Methylation | Methyl iodide, K2CO3, DMF, 40 °C, 12 h | 85–95 | High selectivity for N-methylation |

| Trifluoromethylation | Electrophilic CF3 reagent, inert atmosphere | 60–75 | Sensitive step, requires optimization |

| Alkylation with 1,3-propane sultone | 1,3-propane sultone, toluene, 50 °C, 24 h | 70–85 | Produces zwitterionic inner salt |

Analytical Verification

The product is typically verified by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms methyl groups, sulfopropyl chain, and trifluoromethyl substitution.

- Mass Spectrometry (MS): Confirms molecular weight (704.6 g/mol).

- Infrared Spectroscopy (IR): Detects sulfonate groups and benzimidazole ring vibrations.

- Elemental Analysis: Confirms composition consistent with sodium inner salt form.

- X-ray Crystallography: Occasionally used to confirm inner salt zwitterionic structure.

Summary of Research Findings from Varied Sources

- The alkylation with 1,3-propane sultone is a well-established route for introducing sulfopropyl groups into heterocyclic compounds, yielding stable inner salts suitable for ionic liquid applications and catalysis.

- Methylation and trifluoromethylation steps require careful control of reaction conditions to maintain regioselectivity and prevent decomposition.

- The inner salt form enhances solubility and ionic character, useful for specialized applications in green chemistry and catalysis.

- Reaction yields and purity depend on solvent choice, temperature control, and inert atmosphere maintenance.

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Trifluoroacetic acid (TFA) |

| Temperature | 80–100°C (reflux) |

| Solvent | Solvent-free or ethanol/water mix |

| Reaction Time | 6–12 hours |

Basic: How can the structural integrity of this compound be validated?

Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substituent positions (e.g., sulfopropyl chain via H and C NMR shifts) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for zwitterionic species).

- HPLC : Use a Newcrom R1 column with mobile phase: acetonitrile/water (70:30) + 0.1% phosphoric acid. Replace phosphoric acid with formic acid for MS compatibility .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Simulate binding to enzymes like acetylcholinesterase (AChE) or α-glycosidase using AutoDock Vina. The trifluoromethyl group may enhance hydrophobic interactions .

- DFT Calculations : Analyze electron density to predict reactivity at the benzimidazole core.

- MD Simulations : Study sulfopropyl group’s role in stabilizing zwitterionic interactions in aqueous environments.

Advanced: How to resolve contradictions in HPLC retention times across studies?

Answer:

Discrepancies may arise from:

- Mobile Phase pH : Adjust phosphoric acid concentration (0.1–0.5%) to optimize peak resolution.

- Column Batch Variability : Validate with a reference standard (e.g., CAS 63815-85-0) .

- Sample Prep : Ensure complete solubilization in mobile phase to avoid aggregation.

Advanced: What mechanistic insights explain the sulfopropyl group’s impact on solubility?

Answer:

The sulfonate moiety confers zwitterionic properties, enhancing aqueous solubility while the hydrophobic trifluoromethyl group balances lipophilicity.

- Solubility Testing : Compare logP values (experimental vs. predicted) in buffers of varying pH.

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in biological media.

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

Q. Table 2: Example Enzyme Inhibition Data

| Target Enzyme | IC (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 12.5 ± 0.8 | |

| α-Glycosidase | 18.3 ± 1.2 |

Advanced: How to optimize synthetic yield when scaling up production?

Answer:

- DoE Approach : Vary catalyst loading (TFA 5–15 mol%), temperature (70–110°C), and reaction time.

- In Situ Monitoring : Use FTIR to track imine intermediate formation.

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylated species).

Advanced: What spectroscopic techniques differentiate this compound from structurally similar analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.